Benzyl propiolate

Descripción general

Descripción

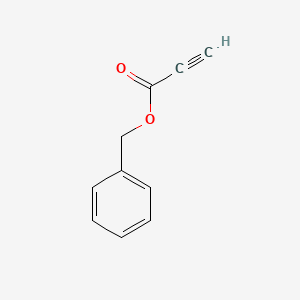

Benzyl propiolate is an organic compound with the molecular formula (C_{10}H_{8}O_{2}). It is an ester formed from the reaction between benzyl alcohol and propiolic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl propiolate can be synthesized through the esterification of benzyl alcohol with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipases, has also been explored for the biocatalytic production of this compound, offering a greener alternative to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl propiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyl propionate.

Reduction: Reduction of this compound can yield benzyl alcohol and propionic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzyl propionate.

Reduction: Benzyl alcohol and propionic acid.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antifungal Activity

Research Findings:

Recent studies have demonstrated that benzyl propiolate derivatives exhibit significant antifungal activity against phytopathogenic fungi. A study synthesized a series of benzyl propiolates and tested their efficacy in vitro and in vivo. The results indicated that compounds such as 2-bromothis compound showed a total activity index (TAI) of 4.57 against various fungi, outperforming traditional fungicides like thiabendazole .

Case Study:

- Compounds Tested:

- 2-bromothis compound (3h)

- 3-fluorothis compound (3c)

- Efficacy:

- Highest TAI: 4.57 (3h)

- EC50 values: 0.86 μg/mL (against Fusarium solani)

- Mechanism of Action:

- Disruption of mycelial morphology

- Increased intracellular reactive oxygen species (ROS)

This research positions this compound as a promising candidate for developing new agricultural fungicides.

Organic Synthesis

Research Findings:

this compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its utility in synthesizing various derivatives is highlighted by its role in facilitating reactions that lead to the production of other chemical compounds .

Applications:

- Synthesis of Derivatives: Used in the creation of diverse chemical structures.

- Research Utility: Aids in multiple laboratory projects focused on organic chemistry.

Pharmaceutical Applications

Research Findings:

In the pharmaceutical industry, this compound is utilized as a solvent and excipient in drug formulations. Its ability to enhance the solubility of active ingredients is crucial for improving drug efficacy and bioavailability .

Case Study:

- Role as an Excipient:

- Enhances solubility of poorly soluble drugs.

- Impact on Formulations:

- Improves stability and delivery of pharmaceutical products.

Flavoring Agent

This compound is also employed as a flavoring agent in the food industry, contributing to the sensory profile of various products such as candies and baked goods. Its sweet and fruity aroma enhances consumer appeal, making it a popular choice among flavor chemists .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Activity | Effective against phytopathogenic fungi | TAI up to 4.57; EC50 values <1 μg/mL |

| Organic Synthesis | Reagent for synthesizing complex molecules | Facilitates formation of diverse derivatives |

| Pharmaceutical | Solvent and excipient for drug formulations | Enhances solubility and stability |

| Flavoring Agent | Used in food products for sweet and fruity flavor | Widely applied in candies and baked goods |

Mecanismo De Acción

The mechanism of action of benzyl propiolate involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release benzyl alcohol and propiolic acid, which may interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.

Comparación Con Compuestos Similares

Benzyl propionate: Similar in structure but differs in the length of the carbon chain.

Benzyl acetate: Another ester with a different acid component.

Benzyl benzoate: Contains a benzene ring in the acid component.

Uniqueness: Benzyl propiolate is unique due to the presence of the propiolic acid moiety, which imparts distinct reactivity and properties compared to other benzyl esters. This makes it a valuable compound in organic synthesis and various industrial applications.

Actividad Biológica

Benzyl propiolate is an organic compound with significant biological activity, particularly in the context of its antifungal properties and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is an ester derived from benzoic acid and propylic alcohol. Its chemical structure can be represented as follows:

This compound is characterized by a propenoate group, which contributes to its reactivity and biological activity.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal activity of this compound against various phytopathogenic fungi. A study conducted by researchers demonstrated that this compound exhibited potent antifungal effects at a concentration of 50 μg/mL against several fungal strains, including Fusarium and Botrytis species .

Efficacy Against Specific Fungi

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Fusarium oxysporum | 50 μg/mL |

| Botrytis cinerea | 50 μg/mL |

| Rhizoctonia solani | 100 μg/mL |

These findings suggest that this compound could serve as a viable alternative to conventional antifungal agents in agricultural applications.

The antifungal activity of this compound is believed to stem from its ability to disrupt fungal cell membranes and inhibit key enzymatic processes involved in cell wall synthesis. This disruption leads to increased permeability and ultimately cell death .

Case Studies

- Field Trials : In field trials conducted on crops affected by fungal infections, the application of this compound resulted in a significant reduction in disease severity compared to untreated controls. The efficacy was particularly notable in crops such as tomatoes and cucumbers, where traditional fungicides had failed .

- Laboratory Studies : Laboratory experiments confirmed that this compound not only inhibited fungal growth but also reduced spore germination rates significantly. For instance, spore germination of Botrytis cinerea was reduced by over 70% when treated with 50 μg/mL of this compound .

Toxicological Profile

While the antifungal properties are promising, it is essential to consider the toxicological aspects of this compound. Toxicity assessments have indicated that at higher concentrations, this compound may exhibit cytotoxic effects on mammalian cells. Studies have shown that concentrations above 200 μg/mL can lead to significant cell death in human cell lines .

Safety Assessment Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Developmental Toxicity | Low risk |

| Reproductive Toxicity | Low risk |

| Local Respiratory Toxicity | Moderate risk |

Propiedades

IUPAC Name |

benzyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSLTHXLCZSZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337487 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-01-9 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions can benzyl propiolate undergo, and how does its structure influence regioselectivity in these reactions?

A1: this compound is a versatile compound capable of participating in various reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. [, ] The presence of the phenyl group in this compound can influence the regioselectivity of these reactions. For instance, in 1,3-dipolar cycloadditions with benzonitrile oxide, polymer-bound this compound yielded a single regioisomer upon cleavage and esterification. In contrast, the analogous reaction in solution produced a 1:1 mixture of two possible regioisomers. [] This highlights how attaching this compound to a polymer support can impact the reaction outcome compared to solution-phase chemistry.

Q2: Can you provide examples of how this compound has been utilized in green chemistry strategies?

A2: Researchers have explored the use of this compound in developing green chemistry approaches for synthesizing compounds with adjacent quaternary centers. [, ] Specifically, they employed a crystal-to-crystal photodecarbonylation reaction of a trans-α,α‘-dialkenoylcyclohexanone derivative synthesized from this compound. This solid-state reaction, using sunlight as an energy source, provided high yields of the desired product with excellent stereoselectivity, highlighting the potential of this compound in environmentally friendly synthetic strategies. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.